1-(4-Methylcyclohexyl)methanesulfonamide
Description
1-(4-Methylcyclohexyl)methanesulfonamide (CAS: 919354-63-5) is a sulfonamide derivative characterized by a 4-methylcyclohexyl group attached to a methanesulfonamide backbone. Sulfonamides are a critical class of compounds in medicinal chemistry due to their stability, metabolic tolerance, and broad pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties . This compound is listed with 95% purity (Product Code: W09462) and is part of a family of sulfonamides investigated for structural and functional diversification in drug discovery .
The molecular formula of 1-(4-Methylcyclohexyl)methanesulfonamide is C₈H₁₅NO₂S, with a molecular weight of 189.07 g/mol.
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(4-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h7-8H,2-6H2,1H3,(H2,9,10,11) |
InChI Key |
MQBKXVDOASGCGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanesulfonamide typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylcyclohexylamine+Methanesulfonyl chloride→(4-Methylcyclohexyl)methanesulfonamide+HCl
Industrial Production Methods
In industrial settings, the production of (4-Methylcyclohexyl)methanesulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
(4-Methylcyclohexyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
(a) Substituent Effects on Lipophilicity and Bioavailability
- The 4-methylcyclohexyl group in the target compound provides moderate lipophilicity, favoring membrane permeability compared to purely aromatic analogs (e.g., 4-methylphenyl in ) .
- Trifluoromethyl substitution () increases electronegativity and metabolic resistance due to fluorine’s inertness, but may reduce solubility .
(b) Electronic and Steric Influences
- N-Methylation () reduces hydrogen-bonding capacity, which could alter pharmacokinetic profiles .
Biological Activity
1-(4-Methylcyclohexyl)methanesulfonamide, a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
1-(4-Methylcyclohexyl)methanesulfonamide is characterized by its sulfonamide functional group attached to a 4-methylcyclohexyl moiety. The synthesis typically involves the reaction of 4-methylcyclohexylamine with methanesulfonyl chloride in the presence of a base such as pyridine to neutralize the produced hydrochloric acid. The general reaction scheme can be summarized as follows:
The mechanism of action involves the compound's ability to interact with specific enzymes or receptors within biological systems. The sulfonamide group can form hydrogen bonds with target biomolecules, modulating their activity. This interaction may lead to inhibition of key enzymes involved in metabolic processes or bacterial growth.
Research Findings and Case Studies
Recent studies have explored the broader class of sulfonamides, revealing various mechanisms beyond classical inhibition of folate biosynthesis. For instance, novel sulfonamide derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains by employing unique structural modifications that enhance their bioactivity .
Comparative Analysis
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methanesulfonamide | A simpler sulfonamide without bulky substituents | Lacks steric hindrance; more reactive |
| N-(4-methylcyclohexyl)acetamide | Contains an acetamide group instead of a sulfonamide | Different functional group; potential for different biological activity |
| Sulfanilamide | A well-known sulfonamide antibiotic | Established antibacterial properties; widely studied |
Clinical Implications
While extensive clinical studies specifically on 1-(4-Methylcyclohexyl)methanesulfonamide are lacking, its classification as a sulfonamide indicates potential therapeutic applications in treating infections caused by resistant bacteria. The ongoing research into novel derivatives suggests that compounds like this may play a significant role in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
